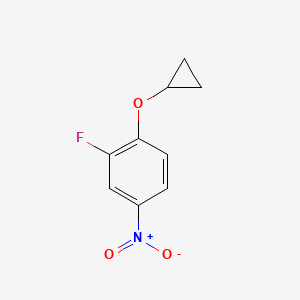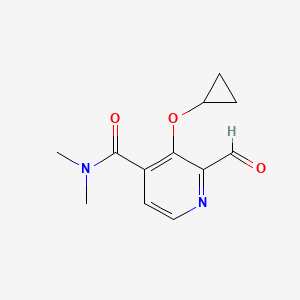
3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where a dimethylformamide (DMF) and phosphorus oxychloride (POCl3) react to form a formylating agent.
N,N-Dimethylisonicotinamide Formation: The isonicotinamide moiety can be synthesized by reacting isonicotinic acid with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions, where a nucleophile replaces the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The cyclopropoxy group may influence the compound’s binding affinity and specificity. The dimethylisonicotinamide moiety can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-2-formylisonicotinamide: Lacks the dimethyl groups on the isonicotinamide moiety.
2-Formyl-N,N-dimethylisonicotinamide: Lacks the cyclopropoxy group.
3-Cyclopropoxyisonicotinamide: Lacks the formyl group.
Uniqueness
3-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is unique due to the combination of its cyclopropoxy, formyl, and dimethylisonicotinamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-formyl-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)9-5-6-13-10(7-15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
QSSKROMCRMSMLM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=NC=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


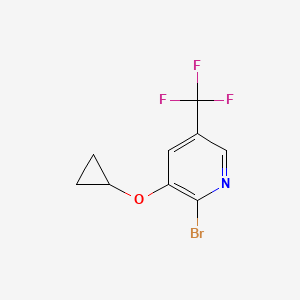
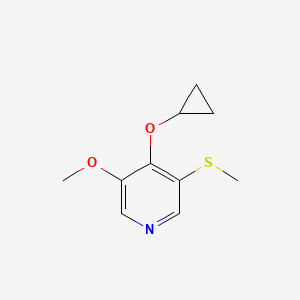
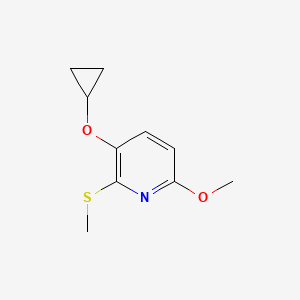
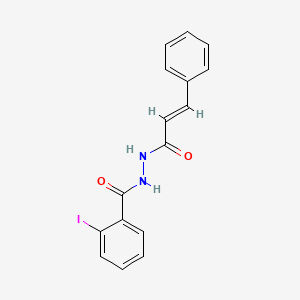
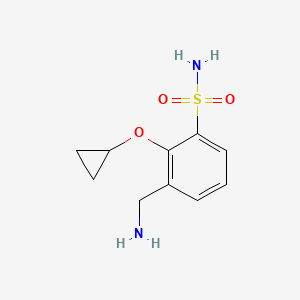

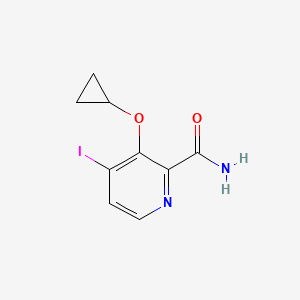

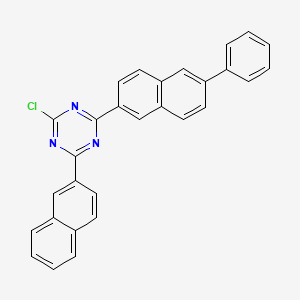

![Benzyl (2S,3aS,6aR)-1-(((R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)-L-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B14811073.png)


